(3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine
Overview
Description
(3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine: is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reductive amination of 3-benzyl-4-methylpyrrolidin-2-one using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: (3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include secondary and tertiary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and receptor binding. Its ability to mimic natural substrates makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its role in treating neurological disorders and as a potential anticancer agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
- trans-3-Amino-1-benzylpyrrolidine
- trans-3-Amino-4-methylpyrrolidine
- trans-3-Amino-1-benzyl-4-ethylpyrrolidine
Comparison: (3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine is unique due to the presence of both benzyl and methyl groups, which confer distinct steric and electronic properties. These features can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZIZQCPMPUVFT-ZYHUDNBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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